2-Cyclopropylmethoxy-3-methoxybenzylamine
Overview
Description
2-Cyclopropylmethoxy-3-methoxybenzylamine (2-CPMB) is a chemical compound that has been used in a variety of scientific research applications. It is a secondary amine that is composed of a cyclopropyl group, a methoxy group, and a benzyl group. It is a useful compound for a variety of experiments due to its relatively low toxicity, low volatility, and low reactivity.
Scientific Research Applications
Antioxidant Activity Assessment
Analytical methods for determining antioxidant activity highlight the importance of understanding the antioxidant capacity of various compounds. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical for evaluating the potential antioxidant applications of new compounds (Munteanu & Apetrei, 2021).
Biochemistry of Plant Pigments
Research on betalains, plant pigments with antioxidant properties, may provide a template for investigating the bioactive properties of synthetic compounds. Understanding the chemistry and biochemistry of such natural compounds could inspire synthetic approaches for developing new antioxidants or pigments with health benefits (Khan & Giridhar, 2015).
Treatment of Organic Pollutants
The application of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants presents a model for exploring how synthetic compounds might be used to enhance pollutant degradation processes. This approach underscores the potential for chemical compounds to play a role in environmental remediation technologies (Husain & Husain, 2007).
Sunscreen Ingredients and Environmental Impact
Concerns about the environmental impact of sunscreen ingredients, such as oxybenzone, suggest the need for research into alternative compounds that offer UV protection without adverse ecological effects. Investigating new chemical entities with potential for use in sunscreens could contribute to safer products (Schneider & Lim, 2019).
Enzymatic Decolorization of Dyes
The enzymatic approach to decolorizing and detoxifying textile dyes highlights the integration of biochemical and chemical strategies for environmental management. Synthetic compounds could be designed to act as co-factors or enhancers of enzymatic activity, showcasing an area of potential application for new chemical entities (Husain, 2006).
properties
IUPAC Name |
[2-(cyclopropylmethoxy)-3-methoxyphenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-2-3-10(7-13)12(11)15-8-9-5-6-9/h2-4,9H,5-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQGCMZKTGLOIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylmethoxy-3-methoxybenzylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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